(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile

Catalog No.
S12282010
CAS No.
M.F
C12H9BrN2S
M. Wt
293.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonit...

Product Name

(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile

IUPAC Name

2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetonitrile

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

InChI

InChI=1S/C12H9BrN2S/c1-8-6-12(16-5-4-14)10-7-9(13)2-3-11(10)15-8/h2-3,6-7H,5H2,1H3

InChI Key

ZJHDOHVPXQRLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)SCC#N

(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile, also known as 2-((6-bromo-2-methylquinolin-4-yl)thio)acetonitrile, is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are recognized for their diverse biological activities and significant applications in medicinal chemistry. The structure of this compound features a bromine atom and a thioacetonitrile group, which contribute to its unique properties and potential for various chemical and biological studies.

  • Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield thiol or amine derivatives when treated with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the bromine atom, allowing for the formation of new derivatives when reacted with nucleophiles such as amines or thiols.

Research indicates that (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile exhibits potential antimicrobial and anticancer properties. The quinoline moiety is known for its ability to interact with various biological targets, potentially modulating enzyme activity and influencing cell proliferation. Studies suggest that compounds containing quinoline structures often demonstrate significant biological activities, including anti-inflammatory, anti-HIV, and anticancer effects .

The synthesis of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile can be achieved through several methods:

  • Thiol Reaction: A common method involves reacting 6-bromo-2-methylquinoline with a thiol reagent (e.g., thiourea) in the presence of a base like sodium hydroxide. This reaction typically occurs in organic solvents such as ethanol or acetonitrile, followed by product isolation through filtration and recrystallization.
  • Industrial Production: For large-scale synthesis, similar reaction conditions are employed but optimized for higher yields and purity, incorporating purification steps like column chromatography or distillation.

(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives with potential biological activities.
  • Biology: Investigated for its antimicrobial and anticancer properties, contributing to drug development efforts targeting specific pathways.
  • Medicine: Potentially useful in designing new therapeutic agents aimed at various diseases.
  • Industry: Employed in developing new materials and chemical processes, including catalysis and polymer synthesis .

The interaction studies of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile focus on its binding affinity to specific enzymes or receptors. These studies reveal that the compound may inhibit certain enzymatic activities linked to cell proliferation, thus showcasing its antiproliferative effects. The presence of the bromine atom and thioacetonitrile group enhances its binding specificity and potency against biological targets.

Several compounds share structural similarities with (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile, including:

  • 8-Hydroxyquinoline: Known for its broad spectrum of biological activities, including antimicrobial effects.
  • Chloroquine: A well-known antimalarial drug that also exhibits antiviral properties.
  • Quinacrine: Utilized in treating various infections due to its antiprotozoal activity.

Comparison Table

Compound NameKey PropertiesUnique Features
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-AcetonitrileAntimicrobial, anticancerContains bromine and thioacetonitrile groups
8-HydroxyquinolineAntimicrobial, anticancerExhibits chelation properties
ChloroquineAntimalarial, antiviralWell-established use in malaria treatment
QuinacrineAntiprotozoalHistorical use in treating infections

The uniqueness of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetonitrile lies in its specific combination of substituents which may impart distinct chemical reactivity and biological activity compared to other quinoline derivatives .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

291.96698 g/mol

Monoisotopic Mass

291.96698 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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